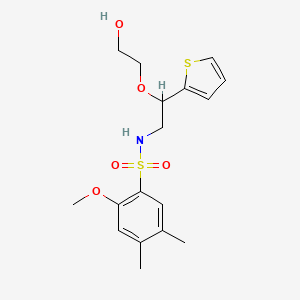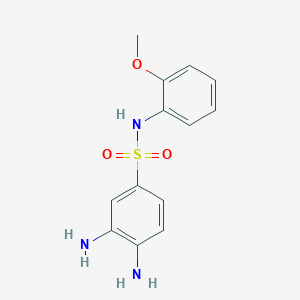
3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide, also known as DMPBS, is an organic compound with a wide range of applications in the field of science and research. It is an important intermediate in the synthesis of various organic compounds, and is used in the production of dyes, pharmaceuticals, and other organic compounds. DMPBS is also used in the synthesis of several biologically active compounds, such as antibiotics, antifungals, and anti-inflammatory drugs. In addition, DMPBS is used in the synthesis of a variety of polymers, such as polyamides, polyesters, and polyurethanes.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photocatalytic Applications
- Zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including those similar to 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide, have been shown to have remarkable potential for photodynamic therapy, particularly in cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
- Another study highlights the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The properties of these compounds, including their spectroscopic and photophysical characteristics, suggest potential applications in photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).
Medicinal Chemistry and Drug Design
- Compounds structurally similar to this compound have been investigated for their potential in treating idiopathic pulmonary fibrosis and cough. These include phosphatidylinositol 3-kinase inhibitors which have shown promising results in preclinical studies (Norman, 2014).
Neuropharmacology
- Derivatives of benzenesulfonamide have been studied for their role as 5-HT6 receptor antagonists with potential cognitive-enhancing properties. This is relevant in the context of Alzheimer’s disease and schizophrenia treatment (Hirst et al., 2006).
Antimicrobial and Antitumor Activities
- A series of benzenesulfonamides, which share structural similarity with this compound, have been synthesized and tested for cytotoxicity and potential as carbonic anhydrase inhibitors. Some of these compounds have shown interesting cytotoxic activities, which could be critical for further anti-tumor activity studies (Gul et al., 2016).
Chemical Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of benzenesulfonamide derivatives, exploring their potential in various chemical applications. This includes studies on their crystal structures and interaction properties (Rodrigues et al., 2015).
Propiedades
IUPAC Name |
3,4-diamino-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-19-13-5-3-2-4-12(13)16-20(17,18)9-6-7-10(14)11(15)8-9/h2-8,16H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBXIRYZQXIXOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2368228.png)
![6-{4-[2-(methylsulfanyl)pyridine-4-carbonyl]-1,4-diazepan-1-yl}-9H-purine](/img/structure/B2368233.png)
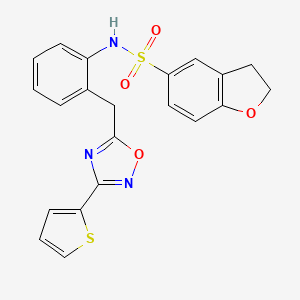
![ethyl 2-[[2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2368235.png)

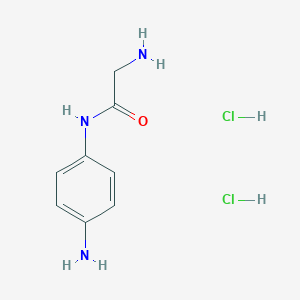
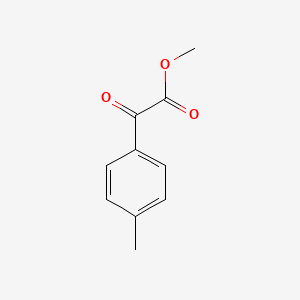
![N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2368241.png)

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2368243.png)
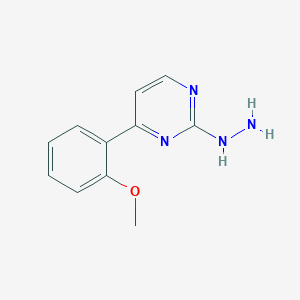

![2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368250.png)
